D-Mannose phenylhydrazone
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Overview
Description
D-Mannose phenylhydrazone is a derivative of D-mannose, a simple sugar that is an epimer of glucose This compound is formed by the reaction of D-mannose with phenylhydrazine, resulting in the formation of a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Mannose phenylhydrazone involves the reaction of D-mannose with phenylhydrazine under mild conditions. Typically, D-mannose is dissolved in water, and an equimolar amount of phenylhydrazine is added to the solution. The reaction mixture is then heated gently to facilitate the formation of the hydrazone linkage. The product, this compound, precipitates out of the solution and can be collected by filtration .
Industrial Production Methods
While the laboratory preparation of this compound is straightforward, industrial production methods may involve more sophisticated techniques to ensure purity and yield. These methods often include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
D-Mannose phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding osazones.
Reduction: Reduction reactions can convert the hydrazone back to the original sugar and phenylhydrazine.
Substitution: The phenylhydrazone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include osazones, reduced sugars, and substituted hydrazones. Each product’s formation depends on the specific reagents and conditions used in the reaction .
Scientific Research Applications
D-Mannose phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in carbohydrate chemistry to study the stereochemistry and reactivity of sugars.
Biology: The compound is used in biochemical assays to detect and quantify reducing sugars.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of D-Mannose phenylhydrazone involves the formation of a stable hydrazone linkage between the carbonyl group of D-mannose and the amino group of phenylhydrazine. This linkage stabilizes the sugar molecule and prevents it from undergoing further reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
D-Mannose phenylhydrazone is similar to other sugar phenylhydrazones, such as D-glucose phenylhydrazone and D-fructose phenylhydrazone. it is unique in its specific reactivity and applications:
D-Glucose phenylhydrazone: Similar in structure but differs in the position of the hydroxyl groups.
D-Fructose phenylhydrazone: Formed from a ketose sugar, leading to different reactivity and properties
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
Properties
CAS No. |
6147-14-4 |
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Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+ |
InChI Key |
MAKRUZFBMOBWLJ-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(C(C(C(CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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